molecular formula C24H44O22 B8023824 Stachyose hydrate from Stachys tuberifera

Stachyose hydrate from Stachys tuberifera

Cat. No.: B8023824
M. Wt: 684.6 g/mol
InChI Key: YDBMRUQRXAFOAH-KTDNCYJLSA-N
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Description

Stachyose hydrate from Stachys tuberifera, also known as Lupeose, is a low molecular weight carbohydrate . It belongs to the raffinose family of oligosaccharides (RFOs) . The compound is sourced from the plant Stachys tuberifera .


Synthesis Analysis

The preparation of this compound is achieved by a modification of the procedure of von Plante, A. and Schulze, E., Ber., 23, 1692 (1890) .


Molecular Structure Analysis

The molecular formula of this compound is C24H42O21 · xH2O . The molecular weight on an anhydrous basis is 666.58 g/mol . The IUPAC name is (2S,3R,4S,5R,6R)-2-[[ (2R,3R,4S,5R,6S)-6-[[ (2R,3S,4S,5R,6R)-6-[[ (2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate .


Physical and Chemical Properties Analysis

This compound is a white powder . It is soluble in water at 50 mg/mL, forming a clear to very slightly hazy, colorless solution . The melting point is 110 °C .

Scientific Research Applications

  • Storage and Mobilization in Plants : Stachyose, a storage carbohydrate in Stachys sieboldii tubers, undergoes significant changes during sprouting, with a marked decrease in stachyose content. This is correlated with increased activity of α-galactosidase, the enzyme responsible for degrading galactosyl saccharides. Notably, stachyose is localized in the vacuoles, playing a crucial role in the storage and mobilization of carbohydrates in these tubers (Keller & Matile, 1985).

  • Sugar Transport and Uptake Mechanisms : Research has shown that stachyose is translocated into tubers of Stachys sieboldii and stored in vacuoles. The uptake of stachyose by vacuoles suggests the presence of an H+-Antiport mechanism, which is crucial for maintaining low stachyose concentrations in the cytoplasm of storage parenchyma cells (Niland & Schmitz, 1995).

  • Health Benefits in Aquaculture : In a study on juvenile turbot, dietary stachyose altered the intestinal adherent microbiota profile and improved mucosal barrier function. This suggests potential applications of stachyose in enhancing intestinal health in aquaculture (Yang et al., 2018).

  • Impact on Intestinal Barrier and Inflammation : Stachyose has been found to improve inflammation and modulate gut microbiota in rats with type 2 diabetes. This finding indicates the potential of stachyose in managing inflammatory conditions and gut health (Liu et al., 2018).

  • Purification and Determination Methods : A method using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) has been developed for determining stachyose, sucrose, and raffinose in Chinese artichoke. This technique is essential for the purification and quantification of stachyose (Yin et al., 2006).

Safety and Hazards

Stachyose hydrate from Stachys tuberifera is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . After eye contact, rinse out with plenty of water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10094-58-3, 470-55-3
Record name Stachyose tetrahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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